Tetravanadium decaoxide

Description

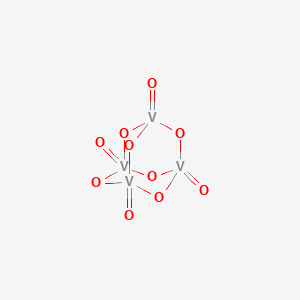

Tetravanadium decaoxide (V₄O₁₀) is a vanadium oxide compound with the chemical formula O₁₀V₄ and a molecular weight of 363.76 g/mol . It is identified by the CAS Registry Number 12503-98-9 and is recognized for its role as a precursor in synthesizing high-purity vanadium oxides. Studies highlight its utility in producing nanocrystalline vanadium oxides with minimal impurities, owing to the stability of its precursor, ammonium tetravanadate ((NH₄)₂V₄O₉) . Structurally, V₄O₁₀ forms layered crystalline arrangements, as demonstrated in compounds like [N(CH₃)₄]V₄O₁₀ (tetramethylammonium this compound), where the V₄O₁₀²⁻ anion adopts a unique decavanadate-like framework .

Properties

Molecular Formula |

O10V4 |

|---|---|

Molecular Weight |

363.76 g/mol |

IUPAC Name |

2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetravanadatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide |

InChI |

InChI=1S/10O.4V |

InChI Key |

HIBFKALGIUHPCI-UHFFFAOYSA-N |

Canonical SMILES |

O=[V]12O[V]3(=O)O[V](=O)(O1)O[V](=O)(O2)O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetravanadium decaoxide can be synthesized through several methods. One common approach involves the thermal decomposition of ammonium metavanadate (NH₄VO₃) in an oxygen-rich environment. The reaction typically occurs at elevated temperatures, around 500-600°C, resulting in the formation of V₄O₁₀ along with other vanadium oxides .

Another method involves the sol-gel process, where vanadium alkoxides are hydrolyzed and condensed to form a gel. This gel is then calcined at high temperatures to yield this compound . This method allows for better control over the particle size and morphology of the final product.

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of vanadium pentoxide (V₂O₅) in the presence of a reducing agent. This process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Tetravanadium decaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions and the nature of the reactants involved .

Common Reagents and Conditions

Oxidation Reactions: this compound can be oxidized to higher oxidation states using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction Reactions: It can be reduced to lower oxidation states using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO).

Substitution Reactions: This compound can undergo substitution reactions with various ligands, leading to the formation of vanadium complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides of vanadium, while reduction reactions can produce lower oxides or elemental vanadium .

Scientific Research Applications

Tetravanadium decaoxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor.

Industry: In industrial applications, it is used in the production of ceramics, glass, and other materials.

Mechanism of Action

The mechanism of action of tetravanadium decaoxide involves its interaction with molecular targets and pathways within a system. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate . In biological systems, it can interact with enzymes and other proteins, altering their activity and function .

Comparison with Similar Compounds

Comparison with Similar Vanadium Oxides

Vanadium forms multiple oxides with varying oxidation states and structural motifs. Below is a detailed comparison of V₄O₁₀ with other prominent vanadium oxides:

Chemical Composition and Structural Features

Stability and Reactivity

- V₄O₁₀ : Exhibits thermal stability up to ~400°C, beyond which it decomposes into V₂O₅ and VO₂ .

- V₂O₅ : Stable in air but reacts with alkali metals to form vanadates. Hygroscopic in pure form .

- V₂O₃ : Oxidizes readily in air to V₂O₅, requiring inert storage conditions .

Key Research Findings

- Purity Advantage: V₄O₁₀-derived vanadium oxides exhibit fewer impurities than those from NH₄H₃V₂O₆ or (NH₄)₂V₆O₁₆, making them preferable for nanotechnology applications .

- Structural Flexibility : The decavanadate anion (V₁₀O₂₈⁶⁻), related to V₄O₁₀, forms supramolecular assemblies with organic cations, enabling tailored materials for ion-exchange or catalysis .

- Industrial Relevance: V₂O₅ remains the most economically significant vanadium oxide, while V₄O₇ and V₆O₁₃ are emerging in energy storage research .

Q & A

Q. What are the standard laboratory methods for synthesizing tetravanadium decaoxide (V₄O₁₀), and how can purity be validated?

- Methodological Answer : V₄O₁₀ synthesis typically involves controlled thermal oxidation of lower vanadium oxides (e.g., V₂O₃ or VO₂) in an oxygen-rich environment at temperatures between 400–600°C. For purity validation:

- Use X-ray diffraction (XRD) to confirm crystallinity and phase identity by matching peaks with reference patterns .

- Perform thermogravimetric analysis (TGA) to detect impurities like unreacted precursors or adsorbed water.

- Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify elemental vanadium and oxygen ratios.

Reproducibility requires meticulous documentation of heating rates, atmospheric conditions, and precursor stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing V₄O₁₀’s structural and electronic properties?

- Methodological Answer :

- Raman spectroscopy identifies vibrational modes linked to V–O bonding configurations, distinguishing between bridging and terminal oxygen atoms.

- X-ray photoelectron spectroscopy (XPS) quantifies oxidation states of vanadium (e.g., +4 or +5) and surface oxygen species.

- UV-Vis-NIR spectroscopy probes electronic transitions, useful for studying optical bandgaps in thin-film applications.

Cross-validate results with computational models (e.g., density functional theory) to resolve ambiguities .

Q. How can researchers ensure data reliability when measuring V₄O₁₀’s catalytic activity?

- Methodological Answer :

- Standardize testing conditions (temperature, pressure, reactant flow rates) using calibrated equipment.

- Include control experiments (e.g., blank reactors or inert substrates) to isolate V₄O₁₀’s contribution.

- Report error margins for kinetic data (e.g., turnover frequency) using triplicate measurements and statistical analysis (e.g., Student’s t-test) .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported electronic properties of V₄O₁₀?

- Methodological Answer : Discrepancies in bandgap or conductivity data may arise from defects or surface reconstructions. To address this:

- Use density functional theory (DFT) with hybrid functionals (e.g., HSE06) to model bulk and surface states.

- Compare computed defect formation energies with experimental positron annihilation spectroscopy results.

- Validate models against angle-resolved photoemission spectroscopy (ARPES) data to map electronic band structures .

Q. What strategies optimize V₄O₁₀’s stability in electrochemical applications despite its hygroscopic nature?

- Methodological Answer :

- Surface passivation : Coat V₄O₁₀ with ultrathin Al₂O₃ layers via atomic layer deposition (ALD) to inhibit water adsorption.

- Doping : Introduce transition metals (e.g., Ti or Mo) into the lattice to reduce oxygen vacancy formation.

- In situ characterization : Use environmental TEM to observe structural changes under humid conditions and refine stabilization protocols .

Q. How should researchers design experiments to resolve conflicting reports on V₄O₁₀’s catalytic mechanisms?

- Methodological Answer :

- Conduct isotopic labeling experiments (e.g., ¹⁸O₂) to track oxygen exchange pathways during redox reactions.

- Pair operando spectroscopy (e.g., FTIR or XAS) with kinetic modeling to identify rate-determining steps.

- Compare results across multiple catalytic systems (e.g., gas-phase vs. liquid-phase reactions) to isolate mechanistic variables .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing heterogeneous catalytic data from V₄O₁₀ studies?

- Methodological Answer :

- Apply multivariate regression to deconvolute effects of temperature, pressure, and surface area.

- Use Arrhenius plots with error-weighted fitting to calculate activation energies.

- For non-linear behavior (e.g., substrate inhibition), employ Michaelis-Menten kinetics or Monte Carlo simulations .

Q. How can researchers differentiate intrinsic material properties from experimental artifacts in V₄O₁₀ studies?

- Methodological Answer :

- Perform reproducibility tests across independent labs with shared protocols.

- Use high-resolution microscopy (HRTEM) to correlate catalytic performance with surface defects or grain boundaries.

- Validate hypotheses using counter-synthesis (e.g., intentionally introducing defects and measuring property changes) .

Literature and Collaboration

Q. What criteria should guide the selection of primary literature for benchmarking V₄O₁₀ research?

- Methodological Answer : Prioritize studies with:

Q. How can interdisciplinary teams collaboratively address gaps in V₄O₁₀ research?

- Methodological Answer :

- Define clear roles (e.g., synthetic chemists, theorists, device engineers) and milestones using Gantt charts .

- Establish shared data repositories with standardized metadata formats (e.g., .cif for crystallography, .txt for kinetics).

- Conduct regular peer reviews of experimental designs to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.